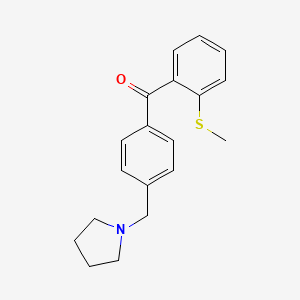
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is a chemical compound with the formula C19H21NOS . It contains a total of 45 bonds, including 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, and 12 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is quite complex. It contains a total of 43 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The molecule also includes several types of bonds and functional groups, including a ketone, a tertiary amine, a sulfide, and a pyrrolidine .科学的研究の応用
Enantioselective Electrodes
A study by Schwientek, Pleus, and Hamann (1999) discussed the use of chiral pyrrole monomers for the electrochemical reduction of prochiral organic molecules, such as 4-methylbenzophenone. This research highlights the potential of using pyrrole-based compounds in creating enantioselective electrodes, which could have implications in asymmetric synthesis and analysis (Schwientek, Pleus, & Hamann, 1999).
Fluorescent Probe for Thiophenols Discrimination
Wang et al. (2012) developed a reaction-based fluorescent probe using a pyrrolidine-based fluorophore for the discrimination of thiophenols over aliphatic thiols. This probe exhibited high selectivity and sensitivity, demonstrating potential applications in environmental and biological sciences (Wang et al., 2012).
Functional Polymers and Thiol-Ene Coupling
David and Kornfield (2008) investigated the grafting of various side groups, including pyridine, onto polybutadiene using thiol-ene addition. This study provides insights into the versatile applications of pyridine-based compounds in polymer chemistry, particularly in functionalizing polymers for various industrial uses (David & Kornfield, 2008).
Photoinduced Electron Transfer
Research by Argüello, Pérez-Ruíz, and Miranda (2007) explored the [4+2] cycloaddition of thiobenzophenone with arylalkenes, mediated by electron transfer photosensitizers. This study demonstrates the utility of pyrrolidine derivatives in photochemistry and their potential role in the development of new synthetic pathways (Argüello, Pérez-Ruíz, & Miranda, 2007).
Emission and Surface Properties in Polymer Science
Lin et al. (2014) synthesized a polybenzoxazine with pyridinyl moieties and analyzed its emission and surface properties. The study contributes to the understanding of how pyrrolidine structures can influence the properties of polymers, with potential applications in materials science (Lin et al., 2014).
Synthesis of Novel Polyimides
Wang et al. (2006) described the synthesis of new polyimides containing pyridine moieties, revealing the importance of such structures in developing materials with specific thermal and mechanical properties (Wang et al., 2006).
Hydrogen-Bond Basicity Scale
Graton, Berthelot, and Laurence (2001) constructed a hydrogen-bond basicity scale for secondary amines, including pyrrolidine, providing valuable data for understanding intermolecular interactions in chemical and pharmaceutical research (Graton, Berthelot, & Laurence, 2001).
Anti-Cancer and Anti-Inflammatory Studies
Zulfiqar et al. (2021) synthesized 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol and evaluated its anti-inflammatory and anticancer activities. This study underscores the therapeutic potential of pyrrolidine derivatives in medical research (Zulfiqar et al., 2021).
特性
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWADQZUAXNBDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642740 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898776-20-0 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

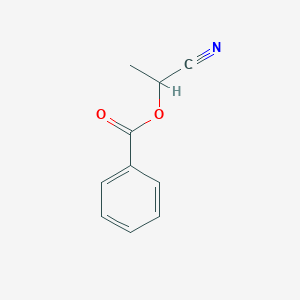
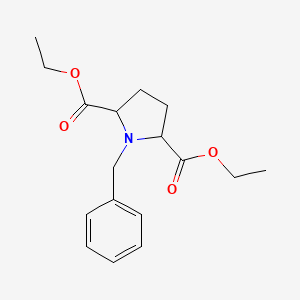
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
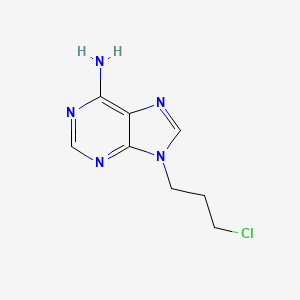
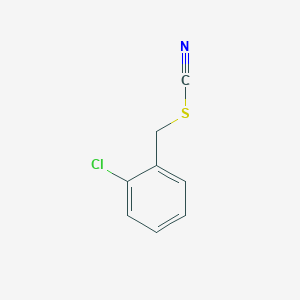
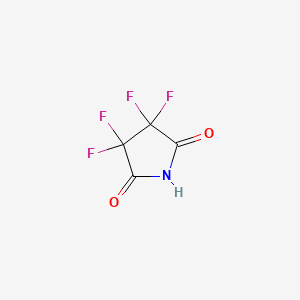
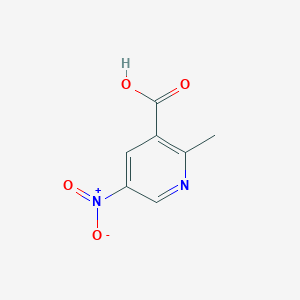
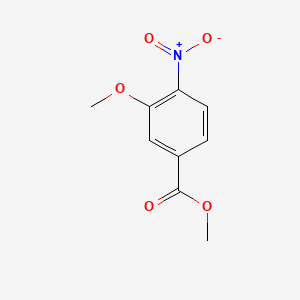
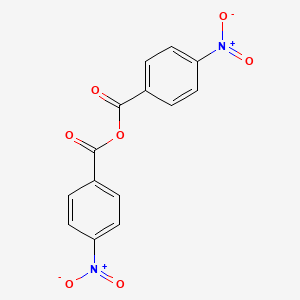
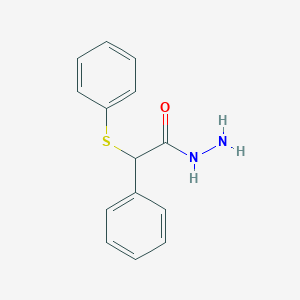
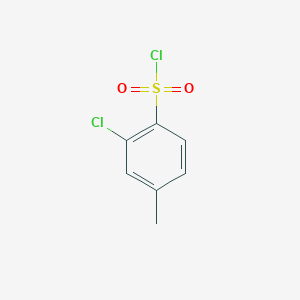
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)